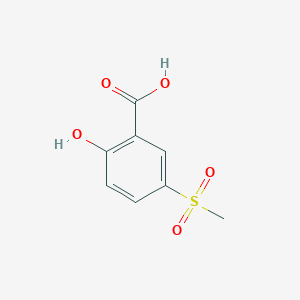

2-Hydroxy-5-(methylsulfonyl)benzoic acid

Description

Contextualization within Hydroxybenzoic Acid Derivatives

2-Hydroxy-5-(methylsulfonyl)benzoic acid is a derivative of hydroxybenzoic acid. Hydroxybenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group (-COOH) and at least one hydroxyl group (-OH). nih.govdrugbank.com They are phenolic derivatives of benzoic acid. wikipedia.org This family of compounds includes several well-known isomers, such as 2-hydroxybenzoic acid (commonly known as salicylic (B10762653) acid) and 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), which are notable for their biological activities and use as precursors in the synthesis of other compounds like parabens. wikipedia.orgresearchgate.net

The specific structure of this compound, with the hydroxyl group at the ortho position and the methylsulfonyl group at the para position relative to the carboxyl group, imparts distinct chemical characteristics. The relative positions of these functional groups influence the molecule's acidity, solubility, and potential for intermolecular interactions. Research into various hydroxybenzoic acid derivatives has shown that the number and position of hydroxyl groups on the aromatic ring are critical determinants of their biological and chemical properties. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8O5S |

| Molar Mass | 216.21 g/mol |

| Monoisotopic Mass | 216.00925 Da uni.lu |

| Predicted XlogP | 1.8 uni.lu |

| InChI Key | QOSVPLTVKMHNQV-UHFFFAOYSA-N uni.lu |

Significance of Sulfonyl Moieties in Organic Chemistry and Chemical Biology Research

The sulfonyl group (-SO2R) is a critical functional moiety in the fields of organic chemistry and chemical biology. It is recognized as a strong electron-withdrawing group, a characteristic that profoundly impacts the electronic environment of the benzene ring to which it is attached. libretexts.org This electron-withdrawing nature stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, thereby increasing the acidity of the parent benzoic acid. libretexts.orgmdpi.com Theoretical studies have confirmed that electron-withdrawing substituents increase the acidity of benzoic acid. mdpi.comnih.gov

The sulfonyl functional group is a key component in a class of antibacterial agents known as sulfa drugs. nih.gov Beyond this, the sulfonyl moiety is a versatile scaffold in the design of new therapeutic agents, with derivatives showing a wide range of biological activities. nih.gov The incorporation of a sulfonyl group into a molecule like a benzimidazole (B57391) has been shown to enhance its biological properties. nih.gov This established importance makes the methylsulfonyl group on this compound a feature of significant research interest.

Overview of Research Trajectories for Structurally Related Benzoic Acid Structures

The research landscape for substituted benzoic acids is broad and indicative of their potential in various applications. Scientists often explore how different substituents on the benzoic acid core can modulate activity for specific targets. For instance, research into 2,5-substituted benzoic acid derivatives has yielded dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer research. nih.gov In these studies, a carboxyl group was used to form a crucial hydrogen bond with an arginine residue in the target protein. nih.gov

Furthermore, investigations into other benzoic acids containing sulfur-based functional groups have shown promise. A notable example is 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, which was studied as a prodrug of 5-aminosalicylic acid (mesalamine). nih.gov The azo bond in this compound is designed to be cleaved under specific physiological conditions. nih.gov Similarly, research on 5-acetamido-2-hydroxy benzoic acid and its derivatives has focused on creating new non-steroidal anti-inflammatory drugs (NSAIDs) by modifying the substituent at the 5-position to enhance selectivity for cyclooxygenase-2 (COX-2). mdpi.com These examples highlight a common research trajectory where the benzoic acid scaffold is systematically modified to achieve or enhance a specific chemical or biological function, a path that is highly relevant for a compound like this compound.

Table 2: Acidity of Selected Substituted Benzoic Acids

| Substituent (at para-position) | Substituent Type | pKa |

|---|---|---|

| -NH2 | Electron-Donating | 4.8 |

| -OH | Electron-Donating | 4.6 |

| -H (Benzoic Acid) | (Reference) | 4.2 |

| -Cl | Electron-Withdrawing | 4.0 |

| -NO2 | Electron-Withdrawing | 3.4 |

This table illustrates the effect of electron-donating and electron-withdrawing groups on the acidity of benzoic acid. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSVPLTVKMHNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497536 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68029-77-6 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 5 Methylsulfonyl Benzoic Acid

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule in a single, efficient step from readily available starting materials. For 2-hydroxy-5-(methylsulfonyl)benzoic acid, a truly direct, one-pot synthesis from basic building blocks is not commonly reported in standard literature. However, methods that achieve the synthesis in a minimal number of steps from a closely related precursor can be considered direct.

One potential, though less common, approach involves the direct sulfonylmethylation of salicylic (B10762653) acid. This would require a reagent that can introduce the methylsulfonyl group (-SO₂CH₃) onto the aromatic ring in a single step. Such reactions are challenging due to the need for high regioselectivity and the potential for side reactions.

A more feasible "direct" approach involves the carboxylation of a pre-functionalized phenol (B47542). For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, could be applied. google.com If 4-(methylsulfonyl)phenol (B50025) were used as the starting material, its sodium or potassium salt could be carboxylated under high pressure and temperature with carbon dioxide to introduce the carboxylic acid group, ideally at the ortho-position to the hydroxyl group. google.comnist.gov This method's success is highly dependent on achieving the correct regioselectivity.

Multi-Step Synthetic Pathways from Precursors

Multi-step syntheses are the most prevalent and well-documented methods for preparing this compound. These pathways offer greater control over the introduction of each functional group and the final molecular architecture.

A robust and widely used strategy begins with the introduction of a methylthio (-SCH₃) group, which is subsequently oxidized to the desired methylsulfonyl (-SO₂CH₃) group. This pathway typically starts from salicylic acid or a derivative thereof.

The initial step is the introduction of the methylthio group at the 5-position of the salicylic acid ring. This can be achieved through various methods, such as the reaction of 5-halosalicylic acid with sodium thiomethoxide or by reacting salicylic acid with dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid catalyst. The resulting intermediate is 2-hydroxy-5-(methylthio)benzoic acid or its corresponding ester, methyl 2-hydroxy-5-(methylthio)benzoate. chemsynthesis.com

The crucial second step is the oxidation of the sulfide (B99878) to a sulfone. This transformation must be carefully controlled to prevent oxidation of other parts of the molecule, particularly the phenol group. Common oxidizing agents for this purpose include:

Hydrogen peroxide (H₂O₂) in acetic acid.

Potassium permanganate (B83412) (KMnO₄) under controlled pH.

Oxone® (potassium peroxymonosulfate).

The oxidation proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone. The choice of oxidant and reaction conditions is critical for achieving a high yield of the final product, this compound. researchgate.net

Table 1: Representative Oxidation Reactions for Sulfide to Sulfone Conversion

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-hydroxy-5-(methylthio)benzoic acid | Hydrogen Peroxide | Acetic Acid | Room Temp to 50°C | This compound |

| 2-hydroxy-5-(methylthio)benzoic acid | Potassium Permanganate | Acetone/Water | 0°C to Room Temp | This compound |

This table is illustrative and based on general procedures for sulfide oxidation.

Functional group interconversion (FGI) on a pre-existing benzoic acid framework is a versatile strategy. ub.eduvanderbilt.edu This involves starting with a salicylic acid derivative where the 5-position is substituted with a group that can be chemically converted into a methylsulfonyl group.

One such pathway starts with 5-aminosalicylic acid. The amino group can be converted to a diazonium salt, which is then subjected to a reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to yield 2-hydroxy-5-(sulfonyl chloride)benzoic acid. This intermediate can then be reduced and methylated to afford the final product.

Another route begins with 5-sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid). nist.gov The sulfonic acid group can be converted to a sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride. The resulting 2-hydroxy-5-(chlorosulfonyl)benzoic acid is a key intermediate that can be reacted with a methylating agent to form the methylsulfonyl group. A related process is used to synthesize 2-methoxy-5-sulfamoyl benzoic acid, where a chlorosulfonation step is key. semanticscholar.orgresearchgate.net

A multi-step synthesis starting from 4-methoxybenzenesulfonamide (B72560) has also been reported to produce related compounds like 2-methoxy-5-sulfonamide benzoic acid. google.com This process involves steps such as bromination, cyanation, alcoholysis, and hydrolysis, highlighting the utility of FGI in building complex benzoic acid derivatives. google.com

Controlling the position of substitution on the benzene (B151609) ring is a critical aspect of synthesizing this compound. The starting material, salicylic acid, has two directing groups: an activating ortho, para-directing hydroxyl group (-OH) and a deactivating meta-directing carboxylic acid group (-COOH).

During electrophilic substitution reactions, such as sulfonation or Friedel-Crafts reactions, the incoming electrophile is predominantly directed to the position para to the strongly activating hydroxyl group, which is the 5-position. This inherent regioselectivity is advantageous for the synthesis of the target molecule. However, some formation of the 3-substituted isomer can occur, necessitating purification. chemicalbook.com

In cases where regioselectivity is not intrinsically high, protecting groups may be employed to block certain positions, or specifically designed catalysts can be used to direct the reaction to the desired site. Modern methods like transition metal-catalyzed C-H functionalization offer powerful tools for achieving high regioselectivity, even at positions that are not electronically favored. researchgate.net

Advanced Synthetic Techniques and Catalysis in Preparation

Modern synthetic chemistry offers advanced techniques and catalysts that can improve the efficiency and environmental footprint of the synthesis.

Catalysis: The use of catalysts is central to many synthetic steps. Lewis acids like AlCl₃ are often used in Friedel-Crafts type reactions to introduce the sulfonyl group. Recent research has explored the use of solid acid catalysts, such as zirconium-titanium oxides, for reactions like esterification, which can simplify purification and catalyst recycling. mdpi.com Phase-transfer catalysts can be employed in reactions involving immiscible phases to enhance reaction rates, as seen in the synthesis of related benzotriazoles. google.com

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates can save time, resources, and reduce waste. medcraveonline.com For example, a one-pot method for converting 2-chloro-5-nitrobenzoic acid to mesalamine (5-aminosalicylic acid) has been developed, showcasing a strategy that could be adapted. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating. This technique has been applied to various organic syntheses, including Mannich reactions on phenols. arkat-usa.org

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis, each reaction step must be optimized. This involves systematically varying parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

Table 2: Example of Optimized Reaction Steps for a Related Benzoate (B1203000) Synthesis

| Reaction Step | Key Parameters Optimized | Optimized Conditions | Reported Yield |

|---|---|---|---|

| Etherification | Reaction Time | 5 hours | 92.6% |

| Chlorosulfonation | Molar Ratio (Reagent:Substrate), Temperature | 5:1, 50-70°C | 95.7% |

| Amination | Ammonia Source, Temperature | Aqueous NH₃, 30°C | 75.8% |

| Esterification | Reaction Time | Reflux for 6 hours | 97.4% |

Data adapted from the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate. semanticscholar.orgresearchgate.net

Similar optimization studies are crucial for the synthesis of this compound. For example, in the oxidation of the methylthio precursor, over-oxidation to sulfonic acid or degradation of the aromatic ring can be minimized by carefully controlling the temperature and the amount of oxidizing agent. The final yield of the desired product is a direct function of the efficiency of each step in the synthetic pathway. chemicalbook.com

Chemical Reactivity and Derivatization of 2 Hydroxy 5 Methylsulfonyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of 2-hydroxy-5-(methylsulfonyl)benzoic acid is substituted with both an activating group (the hydroxyl group) and two deactivating groups (the carboxylic acid and methylsulfonyl groups). The hydroxyl group is a powerful ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it (positions 3 and 5). Conversely, the carboxylic acid and methylsulfonyl groups are meta-directors, withdrawing electron density from the ring and deactivating it towards electrophilic attack.

In the case of this compound, the directing effects of the substituents are as follows:

The hydroxyl group at C2 directs incoming electrophiles to positions C3 and C5.

The carboxylic acid at C1 directs to C3 and C5.

The methylsulfonyl group at C5 directs to C1 and C3.

The confluence of these directing effects strongly favors electrophilic substitution at the C3 position, which is ortho to the activating hydroxyl group and meta to the deactivating methylsulfonyl and carboxylic acid groups.

An example of electrophilic aromatic substitution is the nitration of salicylic (B10762653) acid, a closely related compound. The nitration of salicylic acid using nitric acid in acetic acid yields 5-nitrosalicylic acid and 3-nitrosalicylic acid. researchgate.netresearchgate.net For this compound, the position para to the hydroxyl group is already occupied, further favoring substitution at the C3 position. For instance, 2-hydroxy-5-methylsulfonyl-3-(1-pyrrolyl)benzoic acid ethyl ester has been synthesized, indicating a successful electrophilic substitution at the C3 position. rsc.org

Halogenation, another common electrophilic aromatic substitution, is also expected to occur at the C3 position. For example, the bromination of 2-hydroxybenzoic acid in an aqueous solution with excess bromine leads to the formation of 2,4,6-tribromophenol, demonstrating substitution at the available ortho and para positions relative to the hydroxyl group, accompanied by decarboxylation. acs.org In the case of this compound, with the C5 position blocked, monosubstitution is anticipated at C3. A general method for the halogenation of benzoic acids involves reacting them with a halogenating agent in the presence of an alkaline compound. libretexts.org

| Reaction | Reagents and Conditions | Major Product | Reference |

| Nitration (analogy) | HNO₃/AcOH | 3-Nitro-5-(methylsulfonyl)salicylic acid (expected) | researchgate.netresearchgate.net |

| Halogenation (analogy) | Br₂/H₂O | 3-Bromo-2-hydroxy-5-(methylsulfonyl)benzoic acid (expected) | acs.org |

| Pyrrole Synthesis | Not specified | 2-hydroxy-5-methylsulfonyl-3-(1-pyrrolyl)benzoic acid ethyl ester | rsc.org |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes esterification, amidation, and decarboxylation under appropriate conditions.

Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common approach for salicylic acid and its derivatives. acs.org To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it is formed. acs.org Another effective method for esterifying hydroxybenzoic acids involves reacting the acid with a halogenated derivative of an aliphatic hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. reddit.com

Amidation of the carboxylic acid group can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation, and the reaction can often be performed as a one-pot procedure where the carboxylic acid is treated with the amine and thionyl chloride in the presence of a tertiary amine like triethylamine. rsc.org Alternatively, various coupling reagents can be used to facilitate the direct amidation of carboxylic acids with amines. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govluxembourg-bio.com

| Reaction | Reagents and Conditions | Product Type | Reference |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat | Methyl 2-hydroxy-5-(methylsulfonyl)benzoate | acs.org |

| Esterification | Halogenated aliphatic hydrocarbon, non-quaternizable tertiary amine | Alkyl 2-hydroxy-5-(methylsulfonyl)benzoate | reddit.com |

| Amidation | Amine, SOCl₂, Triethylamine | N-substituted 2-hydroxy-5-(methylsulfonyl)benzamide | rsc.org |

| Amidation | Amine, EDC, HOBt, DIPEA | N-substituted 2-hydroxy-5-(methylsulfonyl)benzamide | nih.govluxembourg-bio.com |

The decarboxylation of salicylic acid and its derivatives to form phenols typically requires high temperatures. stackexchange.com The reaction is often carried out by heating the acid in a high-boiling solvent. stackexchange.com For lower molecular weight salicylic acids, temperatures between 170°C and 185°C are often employed. google.comgoogleapis.com The presence of electron-donating groups on the aromatic ring can increase the rate of decarboxylation. stackexchange.comrsc.org Conversely, electron-withdrawing groups like the methylsulfonyl group are expected to make the decarboxylation more difficult, likely requiring higher temperatures.

Catalytic methods can facilitate decarboxylation under milder conditions. For instance, salicylic acids can be decarboxylated by contacting them with a molten non-hydroxylated benzoic acid containing a catalytic amount of a metal benzoate (B1203000) at temperatures ranging from 180°C to 250°C. nih.gov More recently, a general protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a copper-catalyzed reaction at 35°C under photoinduced ligand-to-metal charge transfer (LMCT) conditions. nih.govorganic-chemistry.org

| Reaction | Conditions | Product | Reference |

| Thermal Decarboxylation | High temperature (e.g., 170-250°C), high-boiling solvent | 4-(Methylsulfonyl)phenol (B50025) | stackexchange.comgoogle.comgoogleapis.com |

| Catalytic Decarboxylation | Molten benzoic acid, metal benzoate catalyst, 180-250°C | 4-(Methylsulfonyl)phenol | nih.gov |

| Photocatalytic Decarboxylation | Copper catalyst, light, 35°C | 4-(Methylsulfonyl)phenol | nih.govorganic-chemistry.org |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can undergo both etherification and esterification reactions.

Etherification of the phenolic hydroxyl group can be achieved by reacting it with an alkyl halide in the presence of a base. For example, the propylation of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), a compound structurally similar to the target molecule, has been accomplished by heating it with n-propyl iodide and potassium hydroxide (B78521) in a pressure bomb. nist.gov A more efficient two-step route involves first esterifying the carboxylic acid, then carrying out the etherification of the phenolic hydroxyl group, followed by hydrolysis of the ester to regenerate the carboxylic acid. nist.gov

Esterification of the phenolic hydroxyl group can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.net This reaction is a common strategy for the modification of phenolic compounds. researchgate.net For instance, the esterification of phenols can be carried out with a carboxylic acid anhydride in the presence of a strong acid catalyst at elevated temperatures. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference |

| Etherification | n-Propyl iodide, KOH, Heat | 2-Propoxy-5-(methylsulfonyl)benzoic acid | nist.gov |

| Esterification | Acyl chloride, Pyridine | 2-Acyloxy-5-(methylsulfonyl)benzoic acid | researchgate.net |

| Esterification | Acetic anhydride, H₂SO₄ (catalyst), Heat | 2-Acetoxy-5-(methylsulfonyl)benzoic acid | nih.gov |

Modifications at the Methylsulfonyl Group

The methylsulfonyl group is generally stable but can undergo specific transformations, most notably reduction.

The oxidation of aryl methyl sulfides to aryl methyl sulfones is a common synthetic route to this functional group. organic-chemistry.org Reagents such as hydrogen peroxide catalyzed by various metal complexes can achieve this transformation. organic-chemistry.org

The reduction of the sulfonyl group is a key transformation. Aryl sulfones can be reduced to the corresponding sulfides. acs.org More vigorous reduction can cleave the carbon-sulfur bond. Reductive desulfonylation can be achieved using various reducing agents, including active metals like sodium amalgam or aluminum amalgam, tin hydrides, or transition metal complexes. google.com For example, triphenylphosphine (B44618) can be used for the reduction of arylsulfonyl chlorides to the corresponding arylthiols. researchgate.net

| Reaction | Reagents and Conditions | Product Type | Reference |

| Oxidation (of corresponding sulfide) | H₂O₂, Metal catalyst | This compound | organic-chemistry.org |

| Reduction to Sulfide (B99878) | Not specified | 2-Hydroxy-5-(methylthio)benzoic acid | acs.org |

| Reductive Desulfonylation | Active metals (e.g., Na/Hg, Al/Hg), Tin hydrides, Transition metal complexes | 2-Hydroxybenzoic acid (Salicylic acid) | google.com |

| Reduction to Thiol (from sulfonyl chloride) | Triphenylphosphine | 2-Hydroxy-5-mercaptobenzoic acid | researchgate.net |

Reduction and Further Oxidation Reactions of the Sulfonyl Moiety

The sulfonyl group (–SO2–) in this compound is a key functional group that can undergo specific chemical reactions. While the provided information does not detail specific reduction or further oxidation reactions of the sulfonyl moiety on this particular molecule, general chemical principles suggest that the sulfur atom in the sulfonyl group is in its highest oxidation state (+6).

Reduction of the sulfonyl group would involve converting it to a lower oxidation state, such as a sulfinyl group (–SO–) or a thioether group (–S–). This typically requires strong reducing agents. Conversely, further oxidation of the sulfonyl group is not possible as it is already at its maximum oxidation state. However, reactions involving the other functional groups on the aromatic ring can be influenced by the strong electron-withdrawing nature of the sulfonyl group. For instance, ozonolysis followed by reduction can be employed to modify other parts of a molecule containing a sulfonyl group. google.com

Synthesis of Complex Hybrid Structures and Conjugates

The presence of the carboxylic acid and hydroxyl groups allows for the straightforward derivatization of this compound, enabling its integration into a variety of more complex molecular architectures.

Integration into Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Quinazolinones)

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds. The carboxylic acid function is the primary site for derivatization, often being converted to an ester or an acid chloride to facilitate subsequent reactions. These reactive intermediates can then be reacted with appropriate binucleophilic reagents to form heterocyclic rings.

The general synthetic utility of this compound allows for its incorporation into a wide array of heterocyclic systems, including but not limited to:

Azetidinyl

Imidazolyl

Indolyl

Furanyl

Oxazolyl

Isoxazolyl

Oxadiazolyl

Thiazolyl

Thiadiazolyl

Triazolyl

Tetrazolyl

Pyridazinyl

Morpholinyl

Pyrimidinyl

Pyrazinyl

Pyridinyl

Quinolinyl

Isoquinolinyl

Piperidinyl

Pyrazolyl

Imidazopyridinyl

Piperazinyl google.com

This versatility makes it a key building block in combinatorial chemistry and drug discovery programs.

Formation of Peptide Derivatives

The carboxylic acid group of this compound can readily participate in amide bond formation, a fundamental reaction in peptide synthesis. google.com By coupling this molecule with amino acids or peptide fragments, a diverse range of peptide derivatives can be generated. This process typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using standard peptide coupling reagents. The resulting conjugates merge the structural features of the parent benzoic acid derivative with the biological or physical properties of the peptide chain.

Azo and Azomethine Conjugates

While specific examples of azo and azomethine conjugates derived directly from this compound are not detailed in the provided search results, the chemical principles for their formation are well-established.

Azo conjugates would be synthesized through a diazo coupling reaction. This would involve the diazotization of an aromatic amine, followed by its reaction with an activated aromatic ring. The electron-withdrawing sulfonyl group and the electron-donating hydroxyl group on this compound would influence the position of this coupling.

Azomethine conjugates , also known as Schiff bases, would be formed by the condensation reaction between an aldehyde or ketone and a primary amine. To create such a conjugate from this compound, one of the reactants would need to be this benzoic acid derivative, while the other would be a compound containing the complementary functional group (an aldehyde/ketone or a primary amine).

Sulfonamido Derivatives

The synthesis of sulfonamido derivatives involves the formation of a sulfonamide bond (–SO2–NH–). While the parent compound is this compound, the synthesis of sulfonamides from this specific molecule would require chemical modification to introduce a sulfonyl chloride (–SO2Cl) or a primary/secondary amine group. The provided information does not describe a direct pathway to sulfonamido derivatives starting from this compound. However, it is a common structural motif in medicinal chemistry, and related structures are synthesized through various standard procedures.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methylsulfonyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the precise arrangement of atoms within 2-hydroxy-5-(methylsulfonyl)benzoic acid can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region would feature three signals due to the protons on the benzene (B151609) ring. The electron-withdrawing nature of the carboxyl and methylsulfonyl groups, along with the electron-donating effect of the hydroxyl group, dictates the specific chemical shifts (δ) of these aromatic protons. The methyl protons of the sulfonyl group are anticipated to appear as a sharp singlet in the aliphatic region of the spectrum. The acidic protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets that are exchangeable with deuterium oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | d | ~8.5 |

| H-4 | 7.90 - 8.10 | dd | ~8.5, ~2.5 |

| H-6 | 8.20 - 8.40 | d | ~2.5 |

| -SO₂CH₃ | 3.10 - 3.30 | s | N/A |

| -OH | 10.0 - 12.0 | br s | N/A |

| -COOH | 12.0 - 14.0 | br s | N/A |

Note: Predicted values are based on standard substituent effects on a benzene ring. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (165-175 ppm). The aromatic carbons exhibit shifts determined by their position relative to the substituents, while the methyl carbon of the sulfonyl group appears in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 168.0 - 172.0 |

| C-2 (-C-OH) | 158.0 - 162.0 |

| C-3 | 118.0 - 122.0 |

| C-4 | 128.0 - 132.0 |

| C-5 (-C-SO₂) | 135.0 - 139.0 |

| C-6 | 124.0 - 128.0 |

| C-7 (-SO₂CH₃) | 43.0 - 46.0 |

| C-8 (Carbonyl C) | 168.0 - 172.0 |

Note: Predicted values are based on standard substituent effects. C-1 and C-8 refer to the same carboxyl carbon, hence one signal is expected.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. science.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would show a clear correlation between the aromatic proton H-3 and H-4, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC spectrum would link the signals for H-3, H-4, and H-6 to their respective carbon signals (C-3, C-4, and C-6) and the methyl proton signal to the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₈H₈O₅S), the calculated monoisotopic mass is 216.00925 Da. uni.lu HRMS analysis would be expected to yield an m/z value that closely matches this theoretical mass, confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₉O₅S⁺ | 217.01653 |

| [M+Na]⁺ | C₈H₈O₅SNa⁺ | 238.99847 |

| [M-H]⁻ | C₈H₇O₅S⁻ | 215.00197 |

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation to produce a spectrum of daughter ions. This technique provides valuable structural information by revealing the molecule's fragmentation pathways. researchgate.netwvu.edu For this compound, analysis in negative ion mode ([M-H]⁻) would be particularly informative. A plausible fragmentation pathway would involve an initial loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion, a characteristic fragmentation for benzoic acids. Further fragmentation could involve the loss of sulfur dioxide (SO₂, 64 Da) or the methylsulfonyl radical (•CH₃SO₂, 79 Da).

Table 4: Plausible MS/MS Fragmentation of the [M-H]⁻ Ion of this compound

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 215.00 | CO₂ (44.00 Da) | 171.00 | 4-(methylsulfonyl)phenoxide |

| 215.00 | H₂O (18.01 Da) | 196.99 | Anhydro-structure |

| 171.00 | SO₂ (63.96 Da) | 107.04 | Methylphenoxide fragment |

This detailed spectroscopic analysis, combining various NMR and MS techniques, provides a comprehensive and definitive structural characterization of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that serves as a molecular fingerprint.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl, carboxylic acid, and methylsulfonyl moieties, all attached to a benzene ring.

The spectrum is expected to show a very broad absorption band in the region of 3300–2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is typically broadened by strong intermolecular hydrogen bonding that forms a characteristic dimeric structure. The phenolic O-H stretch is also expected in the 3500–3200 cm⁻¹ range, though it may be superimposed on the broader carboxylic acid signal.

A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated between 1730 and 1700 cm⁻¹. The position of this band is influenced by both the electronic effects of the aromatic ring and the hydrogen bonding interactions.

The methylsulfonyl (-SO₂CH₃) group gives rise to two distinct and intense stretching vibrations. The asymmetric S=O stretching mode is typically observed in the 1350–1300 cm⁻¹ region, while the symmetric S=O stretching mode appears in the 1160–1120 cm⁻¹ range. researchgate.net These strong absorptions are highly characteristic of the sulfonyl group.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring will produce several bands of variable intensity in the 1600–1475 cm⁻¹ range. Furthermore, C-O stretching vibrations from the carboxylic acid and the phenolic hydroxyl group are expected between 1320 and 1210 cm⁻¹.

Below is a table summarizing the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid & Phenol (B47542) | O-H Stretch | 3500–2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100–3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1730–1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600–1475 | Medium-Weak |

| Methylsulfonyl Group | S=O Asymmetric Stretch | 1350–1300 | Strong |

| Carboxylic Acid / Phenol | C-O Stretch | 1320–1210 | Strong |

| Methylsulfonyl Group | S=O Symmetric Stretch | 1160–1120 | Strong |

Electronic Spectroscopy for Conjugation and Tautomerism Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are primarily influenced by the extent of conjugation and the possibility of tautomeric forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

The UV-Vis spectrum of this compound is expected to display absorption bands characteristic of a substituted benzene ring. The electronic transitions are typically π → π* transitions associated with the aromatic system. The presence of the hydroxyl (-OH), carboxyl (-COOH), and methylsulfonyl (-SO₂CH₃) groups as substituents will shift the absorption maxima (λmax) compared to unsubstituted benzene. The -OH and -COOH groups, particularly the phenolate form of the hydroxyl group, act as auxochromes, which can shift the absorption to longer wavelengths (a bathochromic or red shift).

Solvatochromism is the phenomenon where the position of the absorption maximum changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. For phenolic compounds like this compound, a change in solvent polarity can influence the hydrogen bonding interactions and the stabilization of the electronic states.

In nonpolar solvents, the molecule is less likely to be ionized and will have specific hydrogen bonding interactions with the solvent. In polar protic solvents (e.g., ethanol, water), the solvent can act as both a hydrogen bond donor and acceptor, leading to strong interactions that can stabilize the excited state differently than the ground state. This typically results in a shift of the λmax. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the ground state is more stabilized by the polar solvent. wikipedia.org

The expected solvatochromic behavior for this compound is summarized in the table below.

| Solvent Type | Polarity | Expected Interaction | Expected Spectral Shift (Relative to Nonpolar) |

| Nonpolar (e.g., Hexane) | Low | Minimal solute-solvent interaction. | Reference Spectrum |

| Polar Aprotic (e.g., Acetone) | Medium | Dipole-dipole interactions stabilize polar states. | Bathochromic Shift (Red Shift) |

| Polar Protic (e.g., Ethanol) | High | Strong hydrogen bonding with -OH and -COOH groups. | Significant Bathochromic Shift (Red Shift) |

X-ray Crystallography for Solid-State Structural Analysis

A primary structural feature in the crystal lattice of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. This O-H···O hydrogen bonding is a very strong and highly directional interaction that is expected to be a dominant feature in the crystal packing of this compound.

In addition to the carboxylic acid dimer formation, the phenolic hydroxyl group and the oxygen atoms of the sulfonyl group are expected to participate in further intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. These interactions would link the primary dimers into a more complex two-dimensional or three-dimensional supramolecular network, enhancing the stability of the crystal lattice. The methyl group of the sulfonyl moiety will likely engage in weaker C-H···O or van der Waals interactions.

The table below outlines the expected crystallographic parameters and key intermolecular interactions for this compound, based on analogous structures.

| Parameter | Expected Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for carboxylic acid dimers. |

| Primary H-Bonding Motif | Centrosymmetric R²₂(8) graph set motif for the carboxylic acid dimer. |

| Secondary H-Bonding | O-H(phenol)···O(sulfonyl) and C-H···O interactions linking the dimers. |

| Molecular Conformation | The carboxyl group may be slightly twisted out of the plane of the benzene ring. |

| Packing Arrangement | Layered or herringbone packing of the hydrogen-bonded networks. |

Theoretical and Computational Chemistry Studies on 2 Hydroxy 5 Methylsulfonyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For compounds like 2-Hydroxy-5-(methylsulfonyl)benzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can provide a detailed understanding of its molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Compound (Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole)

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

This table is for illustrative purposes and shows data for a different, but structurally related, compound to demonstrate the type of information gained from FMO analysis.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the capacity of a molecule to accept electrons.

These parameters are useful in predicting the reactive behavior of molecules.

Molecular Dynamics Simulations (if applicable)

No specific studies utilizing molecular dynamics simulations for this compound were identified in the reviewed literature. Such simulations could, however, be employed to study the conformational dynamics of the molecule in different solvent environments and its interaction with biological macromolecules.

Conformational Analysis and Tautomeric Equilibria Modeling

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For a molecule like this compound, rotation around the single bonds, particularly the C-S and C-C bonds, can lead to different conformers. Computational modeling can determine the relative energies of these conformers and identify the most stable structures.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is also a possibility for this molecule, particularly involving the phenolic hydroxyl group and the carboxylic acid group. Computational studies can model the potential tautomeric forms and predict their relative stabilities. For example, studies on 1-benzamidoisoquinoline derivatives have shown that the tautomeric equilibrium can be influenced by substituent effects. While direct modeling of tautomeric equilibria for this compound is not available, the principles from related systems suggest that the electronic nature of the methylsulfonyl group would play a role in any such equilibrium.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the structure and function of molecules. For this compound, both intramolecular and intermolecular hydrogen bonds are expected to be significant. An intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. Intermolecularly, the carboxylic acid groups can form dimers through hydrogen bonding, a common feature in the solid state of benzoic acid derivatives.

The sulfonyl group can also participate in non-covalent interactions. The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. DFT calculations can provide theoretical vibrational spectra that, when compared with experimental data, aid in the assignment of spectral bands to specific vibrational modes. For instance, the characteristic C=O stretching vibration of the carboxylic acid is typically observed in the range of 1740–1660 cm⁻¹.

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. Although specific predicted spectroscopic data for this compound is not published, the methodologies are well-established and could be applied to this compound.

Exploration of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in public literature, the principles of theoretical chemistry and data from related molecules allow for the exploration of its likely reactive behavior. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model reaction pathways, determine transition state geometries, and calculate activation energies. researchgate.netbohrium.com

The reactivity of this compound is primarily dictated by the interplay of its three functional groups attached to the benzene (B151609) ring: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the methylsulfonyl (-SO2CH3) group. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions relative to it. Conversely, the carboxylic acid and methylsulfonyl groups are deactivating, electron-withdrawing groups, which direct incoming electrophiles to the meta position relative to themselves.

In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 3, and 6. The position meta to the deactivating carboxylic acid and methylsulfonyl groups is position 3. Therefore, electrophilic aromatic substitution reactions are most likely to occur at the 3-position, and to a lesser extent, the 6-position, due to the concerted directing effects of the functional groups.

Computational studies on simpler, related molecules like salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives provide insights into potential reaction mechanisms. For instance, DFT calculations have been used to study the stability and reactivity of salicylic acid isomers, confirming the influence of the hydroxyl and carboxyl groups on the aromatic ring's electron density and, consequently, its reactivity towards electrophiles. researchgate.netbohrium.com Furthermore, computational models can predict the barrier heights for reactions like nitration, halogenation, and sulfonation on substituted benzene rings. nih.gov These studies often reveal that electrostatic interactions play a dominant role in determining the energy barrier of the reaction. nih.gov

A key aspect of computational exploration is the ability to model transition states, which are high-energy intermediates that dictate the speed and outcome of a reaction. For a potential electrophilic substitution on this compound, computational methods could elucidate the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the energy required to form it.

While direct experimental or computational data on the reaction mechanisms of this compound is sparse, the established principles of physical organic chemistry, supported by computational studies on analogous compounds, provide a robust framework for predicting its chemical behavior. Future computational investigations could provide precise, quantitative data on the transition states and energy profiles for various reactions involving this compound, further clarifying its chemical reactivity.

Interactive Data Table: Calculated Properties of Salicylic Acid Isomers

The following table presents theoretical parameters calculated for salicylic acid isomers using the B3LYP/6-311G(d, p) method, which can be used to infer the reactivity of substituted benzoic acids like this compound. bohrium.com

| Parameter | Salicylic Acid | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid |

| HOMO (eV) | -9.3686 | - | - |

| LUMO (eV) | - | - | - |

| Ionization Potential (I) | 9.3686 | 9.5302 | 9.4213 |

| Electron Affinity (A) | 0.4173 | 0.8651 | 0.6973 |

| Chemical Hardness (η) | 4.4756 | 4.3325 | 4.362 |

| Chemical Potential (μ) | -4.8929 | -5.1976 | -5.0593 |

| Electrophilicity (ω) | 2.671 | 3.115 | 2.932 |

| Max Charge Transfer (ΔNmax) | 1.093 | 1.199 | 1.159 |

Data sourced from a theoretical study on the stability and reactivity of salicylic acid isomers. bohrium.com HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are fundamental to understanding chemical reactivity.

Academic Research Applications of 2 Hydroxy 5 Methylsulfonyl Benzoic Acid and Its Derivatives Non Clinical Focus

In Vitro Biochemical Activity Studies

The academic interest in 2-Hydroxy-5-(methylsulfonyl)benzoic acid and its derivatives spans a range of in vitro biochemical investigations, primarily exploring their potential as enzyme inhibitors and bioactive agents. While direct research on this specific compound is limited, studies on structurally related benzoic acid and sulfonyl-containing molecules provide valuable insights into its potential activities.

Enzyme Inhibition Mechanism Investigations (e.g., Neuraminidase, Acetylcholinesterase)

The structural motifs present in this compound, namely the benzoic acid core and the sulfonyl group, are featured in compounds investigated for their enzyme-inhibiting properties, particularly against neuraminidase and acetylcholinesterase (AChE).

Neuraminidase Inhibition:

Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new viral particles from infected cells. youtube.comyoutube.com Its inhibition is a key strategy in antiviral therapy. youtube.com Research has shown that benzoic acid derivatives can act as neuraminidase inhibitors. For instance, a synthesized benzoic acid derivative, NC-5, demonstrated inhibitory activity against influenza A viruses, including an oseltamivir-resistant strain, with a 50% effective concentration (EC₅₀) of 33.6 μM against H1N1. mdpi.com This suggests that the benzoic acid scaffold can be a foundation for developing new antiviral agents. mdpi.com

Furthermore, the sulfonamide group, which is structurally related to the methylsulfonyl group, has been identified as a valuable component in the design of bifunctional neuraminidase inhibitors. nih.gov Molecular modeling studies have shown that the sulfonamide group can effectively interact with the active site of neuraminidase, offering potential advantages over other functional groups. nih.gov Specifically, NH₂-sulfonyl oseltamivir (B103847) analogues have been synthesized and evaluated, with one compound showing an IC₅₀ value of 3.50 μM against H5N1 neuraminidase. nih.gov This highlights the potential contribution of the sulfonyl moiety to the inhibitory activity.

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic approach for conditions like Alzheimer's disease. nih.gov Several studies have explored benzoic acid derivatives as AChE inhibitors. A study on various benzoic acid derivatives revealed that 2-hydroxy-5-sulfobenzoic acid, a close structural analog of this compound, exhibited AChE inhibitory activity. nih.gov

The inhibitory potential of hydroxybenzoic acids against AChE has been systematically studied, with IC₅₀ values for some derivatives ranging from 5.50 to 34.19 µmol/µmol of AChE. nih.gov These compounds can interact with the catalytic or peripheral anionic sites of the enzyme. nih.gov Moreover, various benzene (B151609) sulfonamides have been synthesized and shown to be potent AChE inhibitors, with some compounds exhibiting Ki values in the nanomolar range. nih.gov The sulfonyl group in these molecules plays a crucial role in their binding to the enzyme.

Table 1: Inhibitory Activity of Structurally Related Compounds

| Compound/Derivative | Target Enzyme | Activity (IC₅₀/EC₅₀/Ki) | Reference |

|---|---|---|---|

| NC-5 (Benzoic acid derivative) | Neuraminidase (H1N1) | EC₅₀ = 33.6 μM | mdpi.com |

| NH₂-sulfonyl oseltamivir analogue | Neuraminidase (H5N1) | IC₅₀ = 3.50 μM | nih.gov |

| Hydroxybenzoic acids | Acetylcholinesterase | IC₅₀ = 5.50 - 34.19 µmol/µmol of AChE | nih.gov |

Antioxidant Activity Assessment and Mechanistic Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer Proton Transfer, Sequential Proton Loss Electron Transfer)

The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is a significant area of research. The primary mechanisms by which these compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com

Studies on various hydroxybenzoic acids have demonstrated their ability to scavenge free radicals. However, the presence and position of substituent groups on the benzene ring significantly influence this activity. mdpi.com While hydroxyl groups are generally key for antioxidant properties, the introduction of a sulfonyl group can have a variable effect. Research on 4-(1H-triazol-1-yl)benzoic acid hybrids showed that a sulfonyl derivative had the lowest DPPH radical scavenging activity compared to its thioether and phenoxy counterparts. mdpi.com This suggests that the electron-withdrawing nature of the sulfonyl group might diminish the hydrogen-donating ability of the phenolic hydroxyl group, thereby reducing its antioxidant capacity.

Antineoplastic Activity in Cell Line Models (e.g., Cytotoxicity against Specific Cancer Cell Lines)

The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been investigated. Benzoic acid itself has shown cytotoxic activity against a range of cancer cell lines, with IC₅₀ values varying significantly depending on the cell line and exposure time. nih.govmdpi.com For example, after 48 hours of exposure, IC₅₀ values for benzoic acid ranged from 85.54 ± 3.17 to 670.6 ± 43.26 µg/ml across ten different cancer cell lines. mdpi.com

Derivatives of benzoic acid have also been a focus of anticancer research. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to induce DNA damage and apoptosis in SK-MEL-28 melanoma cells. mdpi.com Furthermore, the introduction of a sulfonamide or sulfonyl group can confer significant cytotoxic properties. Chiral sulfonamides based on a 2-azabicycloalkane skeleton have demonstrated notable reductions in the viability of human hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines. nih.gov Similarly, some sulfonamide derivatives have shown promising colon cancer cell growth inhibition activity with sub-micromolar IC₅₀ values. azpharmjournal.com

Table 2: Cytotoxicity of Benzoic Acid and Related Derivatives against Cancer Cell Lines

| Compound | Cell Line(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 µg/ml (48h) | mdpi.com |

| Benzoic Acid | CRM612 (Lung Cancer) | Low IC₅₀ relative to control | mdpi.com |

| Benzoic Acid | A673 (Bone Cancer) | Low IC₅₀ relative to control | mdpi.com |

| 2-hydroxy-4-methoxy benzoic acid | SK-MEL-28 (Melanoma) | Dose-dependent cytotoxicity | mdpi.com |

Antimicrobial Efficacy against Pathogenic Microorganisms (in vitro)

The antimicrobial properties of benzoic acid and its derivatives are well-documented. The antibacterial effect is often attributed to the undissociated form of the acid, which can diffuse through the bacterial membrane and acidify the cytoplasm. nih.gov The position of substituents on the benzoic acid ring can influence this activity. nih.gov

The presence of a sulfonyl or sulfonamide group is a common feature in many antibacterial agents. acu.edu.innih.gov These groups can enhance the antimicrobial profile of a molecule. Studies on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have also been shown to possess antimicrobial activity, particularly against Gram-positive bacterial strains. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Related Compounds

| Compound/Derivative Class | Target Microorganism(s) | Activity (e.g., MIC) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | MIC = 15.62-31.25 μmol/L | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus, Bacillus subtilis | MIC = 125 µg/mL | mdpi.com |

Role as a Precursor or Intermediate in Advanced Chemical Synthesis for Research Purposes

Building Block for Complex Polycyclic Systems

Benzoic acid and its derivatives are versatile starting materials in organic synthesis. The carboxylic acid and hydroxyl groups can be readily modified to create more complex structures. For instance, benzoic acid derivatives have been used in the synthesis of chromane (B1220400) derivatives, which are bicyclic systems present in many bioactive compounds. mdpi.com The synthesis of 2-propoxy-5-methylbenzoic acid from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) demonstrates the feasibility of manipulating the functional groups on the benzoic acid ring. nist.gov

The C-H functionalization of benzoic acids with sulfonyl azides represents a modern synthetic strategy that could potentially be applied to this compound to generate novel polycyclic structures. researchgate.net Furthermore, the synthesis of various substituted benzoic acid derivatives, such as 2-hydroxy-4,5-dimethoxybenzoic acid and methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), from simpler precursors highlights the accessibility of diverse benzoic acid-based building blocks for more elaborate synthetic endeavors. researchgate.netrsc.org The synthesis of novel polycyclic heterocyclic ring systems has been achieved through the photocyclization of benzo[b]thiophene-2-carboxamides, which are structurally related to benzoic acid derivatives, indicating a potential pathway for creating complex structures from such precursors. researchgate.net

Scaffold for Combinatorial Library Synthesis in Academic Screening Programs

In the realm of non-clinical academic research, the quest for novel bioactive compounds often relies on the strategic design and synthesis of chemical libraries. Combinatorial chemistry, a powerful tool in this endeavor, facilitates the rapid generation of a multitude of structurally related molecules. Central to this approach is the concept of a molecular scaffold, a core chemical structure upon which diverse functional groups can be systematically introduced. This compound has emerged as a valuable scaffold in this context, offering a versatile platform for the creation of focused combinatorial libraries aimed at a variety of biological targets.

The utility of this compound as a scaffold stems from its inherent structural features. The molecule possesses three key functional regions that can be readily modified: the carboxylic acid group, the hydroxyl group, and the aromatic ring. This multiplicity of reaction sites allows for the introduction of a wide array of chemical diversity, a critical factor in the exploration of structure-activity relationships (SAR). Academic screening programs leverage this adaptability to synthesize libraries of compounds for testing against specific enzymes or receptors.

A notable example of a related 2-hydroxybenzoic acid derivative being used as a scaffold is in the development of selective inhibitors for Sirtuin 5 (SIRT5), a deacetylase enzyme implicated in various metabolic pathways and considered a potential therapeutic target. In one academic screening campaign, a medium-throughput thermal shift assay was used to screen a library of compounds, which led to the identification of a 2-hydroxybenzoic acid derivative as a novel and selective SIRT5 inhibitor. nih.gov This initial "hit" compound served as the foundational scaffold for the subsequent synthesis of a combinatorial library of analogues to optimize its potency and selectivity.

The synthesis of this library involved a lead optimization strategy guided by molecular docking studies. nih.gov The core 2-hydroxybenzoic acid structure was systematically modified to probe its interaction with the SIRT5 active site. The carboxylic acid and the adjacent hydroxyl group were found to be essential for maintaining inhibitory activity. nih.gov Further modifications to other parts of the scaffold led to the development of a significantly more potent inhibitor. nih.gov

The general process of using a scaffold like this compound in a combinatorial synthesis for an academic screening program typically follows these steps:

Scaffold Selection and Initial Screening: A core structure, in this case, a 2-hydroxybenzoic acid derivative, is chosen based on its known or predicted interaction with a biological target. An initial library may be screened to identify a "hit" compound.

Library Design: Based on the structure of the hit compound, a virtual or actual combinatorial library is designed. This involves selecting a variety of building blocks to be attached to the reactive sites of the scaffold.

Combinatorial Synthesis: The library of derivatives is synthesized. For a scaffold like this compound, this could involve esterification or amidation at the carboxylic acid group, etherification at the hydroxyl group, or further substitution on the aromatic ring.

Screening and Hit Identification: The synthesized library is then screened for biological activity against the target of interest. Active compounds, or "hits," are identified.

Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structures of the active compounds and their biological activity is analyzed. This provides insights into which chemical features are important for activity.

Lead Optimization: Based on the SAR data, further rounds of synthesis and screening may be conducted to develop a "lead" compound with improved potency and selectivity.

The use of scaffolds like this compound is a cornerstone of modern academic drug discovery research, enabling the efficient exploration of chemical space and the identification of novel molecular probes and potential starting points for therapeutic development.

Table of Research Findings: 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors

| Compound | Modification on Scaffold | SIRT5 Inhibitory Activity (IC₅₀) | Notes | Reference |

| Hit Compound 11 | 2-hydroxy-N-(4-sulfamoylphenethyl)benzamide | Moderate | Identified from initial thermal shift screening. | nih.gov |

| Compound 43 | N-(4-(N-benzylsulfamoyl)phenyl)-2-hydroxy-5-nitrobenzamide | 10-fold improvement over hit compound | Developed through lead optimization and guided by molecular docking. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Methylsulfonyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The industrial and academic viability of any compound is significantly dependent on the efficiency, cost-effectiveness, and environmental impact of its synthesis. Future research will likely focus on developing greener and more sustainable methods for producing 2-Hydroxy-5-(methylsulfonyl)benzoic acid and its precursors.

Key areas of exploration could include:

Biocatalysis and Lignin Valorization: A forward-thinking approach involves leveraging lignin-based benzoic acid derivatives (LBADs) as starting materials. rsc.org Research into the oxidative cleavage of lignin, a renewable biomass source, can yield valuable benzoic acid precursors. rsc.org This strategy aligns with the principles of green chemistry by utilizing waste biomass to create high-value chemicals. rsc.org

Advanced Catalytic Systems: Exploring novel catalytic carriers could enhance reaction efficiency and reduce energy consumption. For example, the Kolbe-Schmitt reaction, used to synthesize 2-hydroxy-5-aminobenzoic acid, can be improved with catalytic carriers that enhance heat transfer. google.com Similar principles could be applied to the synthesis of this compound to create a more industrially scalable and secure process. google.com

Advanced Derivatization for Enhanced or Tuned Academic Applications

The core structure of this compound is a promising scaffold for creating a library of new molecules with tailored properties. Advanced derivatization can modify its electronic, steric, and pharmacokinetic characteristics for specific academic and therapeutic applications.

Future derivatization strategies may include:

Modification of the Carboxyl and Hydroxyl Groups: The carboxylic acid and hydroxyl groups are prime targets for modification. For example, in the development of Mcl-1 and Bfl-1 protein inhibitors, a similar 2,5-substituted benzoic acid scaffold was designed where a carboxyl group was used to create a strong hydrogen bond with a key arginine residue in the target protein. nih.gov The hydroxyl group can be etherified, as seen in the synthesis of 2-Hydroxy-5-(propargyloxy)benzoic acid, to introduce new functionalities for click chemistry or to modulate biological activity. researchgate.net

Substitution on the Aromatic Ring: Further substitution on the benzene (B151609) ring can fine-tune the molecule's properties. The synthesis of derivatives like 2-Chloro-5-(methylsulfonyl)benzoic acid demonstrates how adding a halogen can alter reactivity, making the compound a versatile intermediate for pharmaceuticals and agricultural chemicals. chemimpex.com

Amide and Ester Formation: Creating amide or ester derivatives is a classic strategy to explore structure-activity relationships (SAR). Research on 5-acetamido-2-hydroxy benzoic acid derivatives, where the amine was acylated, showed that changing the substituent could enhance selectivity for enzymes like cyclooxygenase 2 (COX-2). mdpi.comnih.gov Similar derivatization of an amino-analogue of this compound could yield compounds with tuned biological profiles.

Deeper Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, saving time and resources. Applying these techniques to this compound and its derivatives can provide profound insights into their behavior at a molecular level.

Emerging computational research avenues include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and reactivity of the compound. researchgate.net Such studies, as performed on the 2-hydroxy-5-methyl-2'-nitroazobenzene isomer, can elucidate the properties of different conformational states and their influence on electronic transitions. researchgate.net This knowledge is crucial for understanding reaction mechanisms and designing derivatives with specific electronic properties.

Molecular Docking and Dynamics Simulations: For derivatives showing biological activity, molecular docking can predict binding modes and affinities with target proteins. mdpi.comnih.gov This was effectively used to analyze the interaction of 5-acetamido-2-hydroxy benzoic acid derivatives with COX-2 receptors. mdpi.comnih.gov Subsequent molecular dynamics simulations can provide a deeper understanding of the stability of the protein-ligand complex over time.

Quantitative Structure-Activity/Toxicity Relationship (QSTR) Modeling: By building computational models based on a series of derivatives, QSTR studies can predict the biological activity or toxicity of new, unsynthesized compounds. mdpi.com A QSTR model for benzoic acid compounds has been developed to predict acute toxicity, demonstrating the utility of this approach in prioritizing synthetic efforts towards safer and more potent molecules. mdpi.com

Exploration of New In Vitro Biological Targets and Pathways

The structural motifs within this compound are present in various biologically active molecules, suggesting it could be a valuable starting point for discovering new therapeutic agents. Future research should focus on screening this compound and its derivatives against a diverse range of biological targets.

Potential areas for exploration are:

Anti-Cancer Targets: The 2,5-substituted benzoic acid scaffold has proven effective in targeting anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov This precedent strongly suggests that derivatives of this compound could be designed and screened as potential inhibitors in cancer-related pathways.

Anti-Inflammatory Pathways: Salicylic (B10762653) acid is the parent compound of aspirin, a cornerstone anti-inflammatory drug. Derivatives of 5-aminosalicylic acid have been explored as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity for COX-2, which could lead to fewer side effects. mdpi.comnih.gov This provides a strong rationale for investigating this compound derivatives for activity against key enzymes in inflammatory cascades.

Antiviral Enzymes: Recent drug discovery efforts have shown that benzoic acid derivatives can be potent inhibitors of viral enzymes. For example, 3-(adenosylthio)benzoic acid derivatives were developed as subnanomolar inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an essential enzyme for viral replication. nih.gov This opens an exciting avenue to explore the potential of the this compound scaffold in the development of novel antiviral agents.

Prodrug and Targeted Delivery Systems: The chemical structure can be adapted for targeted drug delivery. For instance, an azo-linked derivative of 5-aminosalicylic acid, 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, was investigated as a colon-targeted prodrug. nih.gov The methylsulfonyl group could similarly be exploited to influence pharmacokinetic properties for targeted release or to enhance cell permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(methylsulfonyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation or oxidation of precursor molecules. For example, derivatives of sulfonated benzoic acids are synthesized using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) under anhydrous conditions in dichloromethane (DCM) and methanol (MeOH) at 0°C to room temperature . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.5 eq EDCI for improved yield), and purification via flash chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the hydroxyl (-OH), methylsulfonyl (-SOCH), and carboxylic acid (-COOH) moieties. IR spectroscopy can validate functional groups (e.g., O-H stretch at ~3000 cm, S=O symmetric/asymmetric stretches at 1150–1300 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS (e.g., m/z = 230.24 [M+H]) ensures purity and identifies byproducts .

- Elemental Analysis : Verify empirical formula (CHOS) and compare calculated vs. observed percentages of C, H, and S .

Q. How can researchers purify this compound to >98% purity?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Solid-Phase Extraction (SPE) : Employ C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to remove polar impurities .

- Preparative HPLC : Optimize mobile phase (e.g., 0.1% TFA in water:acetonitrile) and collect fractions based on UV absorption .

Advanced Research Questions